molecular formula C29H30N2O4 B2766818 Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324043-01-8

Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2766818
CAS No.: 324043-01-8
M. Wt: 470.569
InChI Key: RASXTZQSKABWBO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups attached to the pyrimidine ring. These could include an isopropyl group, a benzyl group, a benzyloxy group, and a carboxylate group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other compounds present. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Biological Properties

Research has been conducted on derivatives of Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For example, Lavanya et al. (2013) synthesized novel isopropyl 2-(4-substituted benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate derivatives, which were screened for anti-inflammatory and antioxidant activities (Lavanya, Maddila, Jonnalagadda, & Rao, 2013).

Structural and Chemical Analysis

In another study, Silaichev et al. (2009) explored the reaction of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with cyclic enamines, including the detailed crystalline and molecular structure of specific derivatives (Silaichev, Aliev, & Maslivets, 2009).

Applications in Medicinal Chemistry

Further, the work of Fadda et al. (2013) involved synthesizing new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives, indicating potential applications in medicinal chemistry (Fadda, Bondock, Khalil, & Tawfik, 2013).

Exploring Bioactivity

Research by Upadhyay et al. (2020) discussed the 1-isoindolinone framework, a related compound, highlighting its presence in various natural products with diverse biological activities and therapeutic potential (Upadhyay, Thapa, Sharma, & Sharma, 2020).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also involve investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

propan-2-yl 3-benzyl-4-methyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O4/c1-20(2)35-28(32)26-21(3)31(18-22-10-6-4-7-11-22)29(33)30-27(26)24-14-16-25(17-15-24)34-19-23-12-8-5-9-13-23/h4-17,20,27H,18-19H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASXTZQSKABWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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